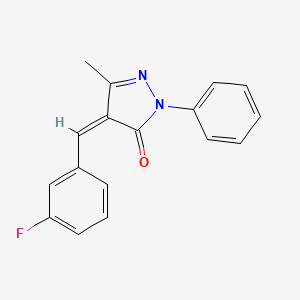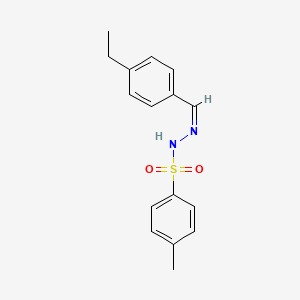![molecular formula C19H16N2O4S B5912773 N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912773.png)
N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide, commonly known as MTCF, is a chemical compound with potential applications in scientific research. MTCF belongs to the class of furan-based compounds and is known for its unique chemical properties.
作用机制
The mechanism of action of MTCF is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MTCF has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This suggests that MTCF may have potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
MTCF has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, as well as the activity of several enzymes involved in the biosynthesis of cholesterol. MTCF has also been shown to reduce the levels of reactive oxygen species in cells, which may contribute to its anticancer properties.
实验室实验的优点和局限性
One of the advantages of using MTCF in lab experiments is its unique chemical properties, which make it a useful tool for studying various biological processes. However, one of the limitations of using MTCF is its low solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on MTCF. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the development of new anticancer drugs. Further research is needed to fully understand the mechanism of action of MTCF and its potential applications in scientific research.
合成方法
MTCF can be synthesized using the following method. First, 4-methoxybenzene-1,2-diamine is reacted with thienylacetic acid to obtain 4-methoxy-N-(2-thienylacetyl)aniline. This compound is then reacted with furan-2-carboxylic acid to obtain MTCF. The overall yield of this reaction is approximately 30%.
科学研究应用
MTCF has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. MTCF has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[(E)-3-(4-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-24-14-8-6-13(7-9-14)20-18(22)16(12-15-4-3-11-26-15)21-19(23)17-5-2-10-25-17/h2-12H,1H3,(H,20,22)(H,21,23)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLIBGMZHYJGQI-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6653452 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5912693.png)


![5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912720.png)

![methyl 4-(2,3-dimethoxybenzylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5912735.png)
![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912738.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5912746.png)
![1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912755.png)
![1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912756.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912767.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912768.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5912777.png)
![methyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5912781.png)